(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chiral bicyclic amino acid. This compound is notable for its rigid bicyclic structure, which imparts unique stereochemical properties. It is often used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor.
Functional Group Introduction: Amino and carboxylic acid groups are introduced through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Automated Processes: Employing automated synthesis and purification systems to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to verify the chemical identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its rigid structure and defined stereochemistry make it valuable for constructing stereochemically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its unique structure allows researchers to investigate the effects of rigid bicyclic amino acids on protein stability and function.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of high-performance polymers and materials. Its rigid structure contributes to the mechanical strength and stability of the resulting products.
Mechanism of Action
The mechanism of action of (1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The rigid bicyclic structure ensures precise interactions with the target sites, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,4S)-3-(tert-Butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound has a similar bicyclic structure but includes a tert-butoxycarbonyl protecting group.
(1S,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound features a similar bicyclic framework with different functional groups.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: This ester derivative shares the bicyclic core structure.
Uniqueness
The uniqueness of (1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its specific stereochemistry and functional groups. The combination of an amino group and a carboxylic acid group in a rigid bicyclic framework provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
202187-24-4 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6+,7-/m0/s1 |
InChI Key |
FCYFJGGJCJDCPB-WNJXEPBRSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2C(=O)O)N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N |
Origin of Product |
United States |
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